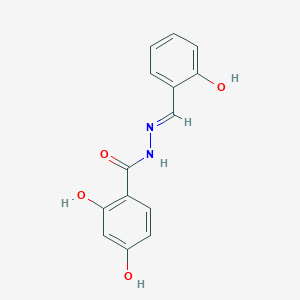![molecular formula C28H23N3O2S2 B12019714 (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one CAS No. 623934-83-8](/img/structure/B12019714.png)
(5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Die Verbindung (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one ist ein komplexes organisches Molekül, das zur Klasse der Thiazolidinone gehört. Diese Verbindungen sind bekannt für ihre vielfältigen biologischen Aktivitäten, darunter entzündungshemmende, antimikrobielle und krebshemmende Eigenschaften. Die einzigartige Struktur dieser Verbindung, die einen Thiazolidinon-Ring beinhaltet, der mit einem Pyrazol-Rest verschmolzen ist, trägt zu ihren potenziellen therapeutischen Anwendungen bei.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one erfolgt typischerweise in einem mehrstufigen Prozess:
Bildung des Pyrazolrings: Der erste Schritt beinhaltet die Synthese des Pyrazolrings durch Reaktion von Hydrazin mit einem geeigneten β-Diketon unter sauren Bedingungen.
Bildung des Thiazolidinonrings: Das Pyrazolderivat wird dann mit einem Thioamid und einem Aldehyd umgesetzt, um den Thiazolidinonring zu bilden. Dieser Schritt erfordert oft einen Katalysator und wird unter Rückflussbedingungen durchgeführt.
Endgültige Kupplung: Der letzte Schritt beinhaltet die Kupplung des Thiazolidinonderivats mit einem Benzylhalogenid in Gegenwart einer Base, um die Zielverbindung zu erhalten.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann die Optimierung der oben genannten Synthesewege umfassen, um Ausbeute und Reinheit zu verbessern. Techniken wie die kontinuierliche Durchflusssynthese und die Verwendung automatisierter Reaktoren können eingesetzt werden, um den Produktionsprozess effizient zu skalieren.
Analyse Chemischer Reaktionen
Arten von Reaktionen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an der Thioxo-Gruppe, was zur Bildung von Sulfoxiden oder Sulfonen führt.
Reduktion: Reduktionsreaktionen können auf die Methylengruppe abzielen und diese in eine Methylgruppe umwandeln.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und m-Chlorperbenzoesäure.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid werden typischerweise verwendet.
Substitution: Elektrophile Substitutionsreaktionen erfordern oft Katalysatoren wie Aluminiumchlorid oder Eisen(III)chlorid.
Hauptprodukte
Oxidation: Sulfoxide und Sulfone.
Reduktion: Methylierte Derivate.
Substitution: Funktionalisierte aromatische Derivate.
Wissenschaftliche Forschungsanwendungen
Chemie
In der Chemie wird diese Verbindung als Baustein für die Synthese komplexerer Moleküle verwendet. Ihre einzigartige Struktur ermöglicht verschiedene Modifikationen, was sie zu einem vielseitigen Zwischenprodukt in der organischen Synthese macht.
Biologie
Biologisch zeigt die Verbindung signifikante antimikrobielle und entzündungshemmende Aktivitäten. Sie wurde auf ihr Potenzial untersucht, das Bakterienwachstum zu hemmen und Entzündungen in verschiedenen Modellen zu reduzieren.
Medizin
In der Medizin wird die Verbindung auf ihre krebshemmenden Eigenschaften untersucht. Vorläufige Studien deuten darauf hin, dass sie Apoptose in Krebszellen induzieren kann, was sie zu einem vielversprechenden Kandidaten für die Medikamentenentwicklung macht.
Industrie
Industriell kann die Verbindung bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet werden, wie z. B. verbesserte thermische Stabilität oder einzigartige elektronische Eigenschaften.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen. Die Verbindung kann an Enzyme und Rezeptoren binden und deren Aktivität modulieren. Zum Beispiel kann sie die Aktivität bestimmter Kinasen hemmen, die an Zellsignalwegen beteiligt sind, was zur Unterdrückung der Zellproliferation und Induktion von Apoptose in Krebszellen führt.
Wirkmechanismus
The mechanism of action of (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Thiazolidindione: Diese Verbindungen enthalten auch einen Thiazolidinonring, unterscheiden sich aber in ihren Substituenten und biologischen Aktivitäten.
Pyrazolone: Verbindungen mit einem Pyrazolring, die entzündungshemmende und schmerzlindernde Eigenschaften aufweisen.
Einzigartigkeit
Die Einzigartigkeit von (5Z)-5-{[3-(4-Methoxyphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-(4-methylbenzyl)-2-thioxo-1,3-thiazolidin-4-one liegt in seinen kombinierten Strukturmerkmalen sowohl des Thiazolidinons als auch des Pyrazolrings. Diese duale Funktionalität verstärkt seine biologische Aktivität und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen in Forschung und Industrie.
Eigenschaften
CAS-Nummer |
623934-83-8 |
|---|---|
Molekularformel |
C28H23N3O2S2 |
Molekulargewicht |
497.6 g/mol |
IUPAC-Name |
(5Z)-5-[[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-[(4-methylphenyl)methyl]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C28H23N3O2S2/c1-19-8-10-20(11-9-19)17-30-27(32)25(35-28(30)34)16-22-18-31(23-6-4-3-5-7-23)29-26(22)21-12-14-24(33-2)15-13-21/h3-16,18H,17H2,1-2H3/b25-16- |
InChI-Schlüssel |
VRVDBPKHCSHBGR-XYGWBWBKSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)CN2C(=O)/C(=C/C3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)/SC2=S |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C(=O)C(=CC3=CN(N=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5)SC2=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-Amino-6-(4-bromophenyl)-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl](3-fluoro-4-methoxyphenyl)methanone](/img/structure/B12019631.png)
![(3Z)-5-bromo-1-hexyl-3-[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B12019634.png)
![2-(4-Methoxyphenyl)-5-((3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl)methylene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019640.png)
![N-(3-hydroxyphenyl)-3-[(5E)-5-(3-{3-[(3-hydroxyphenyl)amino]-3-oxopropyl}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B12019645.png)
![5-(3,4-Dichlorophenyl)-1-[2-(dimethylamino)ethyl]-3-hydroxy-4-(4-isobutoxy-3-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12019648.png)

![[4-[(E)-(octadecanoylhydrazinylidene)methyl]phenyl] naphthalene-1-carboxylate](/img/structure/B12019672.png)

![N'-[(E)-(4-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12019689.png)
![(5E)-2-(4-ethoxyphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B12019692.png)
![3,4-dichloro-N-[2-oxo-2-[(2E)-2-[(3-prop-2-enoxyphenyl)methylidene]hydrazinyl]ethyl]benzamide](/img/structure/B12019693.png)

![2-[(2,5-dimethylbenzyl)sulfanyl]-3-(4-ethoxyphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12019713.png)
![2-[(3Z)-3-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B12019717.png)
